

# Application Note: Navigating the Duality of 3-Hydroxybutyric Acid in Cancer Cell Metabolism

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3-Hydroxybutyric Acid*

Cat. No.: *B158240*

[Get Quote](#)

## Introduction: The Ketone Body Paradox in Oncology

The landscape of cancer metabolism research is dominated by the Warburg effect, where cancer cells exhibit a preference for glycolysis even in the presence of oxygen.<sup>[1]</sup> This metabolic reprogramming has opened new avenues for therapeutic strategies, including metabolic interventions like the ketogenic diet.<sup>[1][2]</sup> Central to this diet is the elevation of ketone bodies, primarily **3-hydroxybutyric acid** (3-HB), also known as  $\beta$ -hydroxybutyrate (BHB).

3-HB presents a fascinating paradox in cancer biology. On one hand, by reducing glucose availability, a ketogenic state can be hostile to glycolytically-dependent tumors.<sup>[3][4]</sup> On the other hand, the role of 3-HB itself is highly context-dependent, acting as a tumor suppressor in some contexts and a fuel source promoting proliferation or metastasis in others.<sup>[5][6][7][8]</sup> This guide provides researchers with the conceptual framework and detailed protocols to dissect the multifaceted roles of 3-HB in cancer cell metabolism, enabling a nuanced understanding of its potential as a therapeutic agent or a confounding metabolic substrate.

## Part 1: The Mechanistic Dichotomy of 3-Hydroxybutyric Acid

The effect of 3-HB on a cancer cell hinges on the cell's own metabolic phenotype. Broadly, its actions can be categorized into two opposing functions: a metabolic fuel source and a signaling molecule.

## 3-HB as an Alternative Fuel: Powering the "Oxidative" Cancer Cell

Contrary to the belief that most cancers cannot use ketones, some tumors, particularly those with functional mitochondria, can readily metabolize 3-HB.<sup>[6][7]</sup> This process, known as ketolysis, converts 3-HB into Acetyl-CoA, which then enters the TCA cycle to generate ATP.<sup>[7][9][10]</sup> In some models, 3-HB has been shown to support fatty acid synthesis and cell proliferation, especially under lipid-limited conditions.<sup>[10]</sup> This pathway is critical for researchers to validate, as its activity may contraindicate ketogenic therapies for certain cancer types.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 3-HB utilization (ketolysis) in cancer cells.

## 3-HB as a Signaling Molecule: Inhibiting the "Glycolytic" Cancer Cell

In many cancer cells, particularly those exhibiting a strong Warburg phenotype, 3-HB is not efficiently metabolized. Instead, it accumulates and functions as a signaling molecule with potent anti-cancer effects.

- HDAC Inhibition: 3-HB is a known inhibitor of Class I and IIa histone deacetylases (HDACs). [5][11] This can lead to histone hyperacetylation, altering gene expression to activate tumor-suppressor pathways and induce apoptosis.[11][12]
- Modulation of Oxidative Stress: 3-HB can increase intracellular reactive oxygen species (ROS) and induce apoptosis in some cancer models, such as colon and lung cancer.[13][14]
- Glycolysis Disruption: As a monocarboxylate, 3-HB competes with lactate for transport through monocarboxylate transporters (MCTs).[13] This can lead to intracellular lactate accumulation, causing acidification and metabolic stress that suppresses tumor growth.[13]

[Click to download full resolution via product page](#)

Caption: Signaling roles of 3-HB leading to anti-proliferative effects.

## Part 2: Experimental Design and Core Protocols

Investigating the role of 3-HB requires a multi-faceted approach. The following protocols provide a robust framework for characterizing the metabolic and signaling effects of 3-HB on your cancer cell model.

### Workflow for Assessing the Impact of 3-HB



[Click to download full resolution via product page](#)

Caption: A comprehensive workflow for studying the effects of 3-HB.

### Protocol 2.1: Metabolic Flux Analysis using Seahorse XF

**Principle:** This assay measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time. By measuring the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR), one can determine if 3-HB shifts the cellular metabolic phenotype.[15][16]

**Materials:**

- Seahorse XF Analyzer and consumables (Agilent Technologies)
- Cancer cell lines of interest
- Culture medium, serum, antibiotics
- Sodium D-β-hydroxybutyrate (Sigma-Aldrich, Cat# H6501)
- Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
- Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)

**Procedure:**

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
- Media Preparation: Prepare XF Base Medium. For the experimental condition, supplement with the desired final concentration of 3-HB (e.g., 5 mM or 10 mM). It is crucial to also test this in low-glucose medium (e.g., 1-5 mM glucose) to simulate a ketogenic state.[\[17\]](#)
- Plate Hydration & Incubation: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO<sub>2</sub> incubator at 37°C.
- Medium Exchange: On the day of the assay, remove the culture medium from the cells, wash with pre-warmed XF Base Medium, and add the final experimental media (with or without 3-HB).
- Equilibration: Place the cell plate in a non-CO<sub>2</sub> incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.
- Assay Execution: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer. Run a baseline measurement followed by the Mito Stress Test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

**Data Interpretation:**

- Increased OCR: Suggests 3-HB is being used as a fuel for oxidative phosphorylation.
- Decreased ECAR: May indicate a reduction in glycolysis, possibly due to a shift towards oxidative metabolism or inhibition of glycolytic enzymes.
- No Change: The cell line may be unable to metabolize 3-HB or the effect is not primarily metabolic.

**Rationale:** The choice of 3-HB concentration should mimic physiological or therapeutic ketosis, typically ranging from 2-6 mM.[\[6\]](#)[\[16\]](#) Testing in both normoglycemic and low-glucose conditions is critical to understanding how glucose availability dictates the cell's response to 3-HB.

## Protocol 2.2: Assessing Histone Modification via Western Blot

**Principle:** To test the hypothesis that 3-HB acts as an HDAC inhibitor, this protocol quantifies changes in global histone acetylation or butyrylation.[\[11\]](#)[\[18\]](#)

### Materials:

- Cancer cell lines cultured with and without 3-HB (e.g., 10 mM for 24-48 hours).
- Histone Extraction Kit (or buffers for acid extraction).
- BCA Protein Assay Kit.
- SDS-PAGE gels, transfer system, and membranes.
- Primary antibodies: Anti-pan-acetyl-Histone H3, Anti-Histone H3 (as a loading control).
- HRP-conjugated secondary antibody and ECL substrate.

### Procedure:

- **Cell Lysis & Histone Extraction:** Treat cells as required. Harvest cells and perform histone extraction according to the manufacturer's protocol or using a standard acid extraction method.

- Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
- SDS-PAGE: Load equal amounts of histone protein (e.g., 10-15 µg) onto an SDS-PAGE gel and run to separate proteins by size.
- Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
  - Incubate with the primary antibody (e.g., anti-acetyl-H3, 1:1000 dilution) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again.
- Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-Histone H3 antibody to ensure equal loading.

#### Data Interpretation:

- Increased Acetyl-H3 Signal: A significant increase in the acetylated histone H3 signal (normalized to total H3) in 3-HB treated cells compared to the control supports the HDAC inhibition mechanism.
- No Change: Suggests that at the tested concentration and time point, 3-HB does not significantly alter global histone acetylation in this cell line.[\[19\]](#)

## Protocol 2.3: Measurement of Intracellular ROS

**Principle:** This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels, testing the hypothesis that 3-HB induces oxidative stress.[13][14]

#### Materials:

- Cancer cell lines.
- DCFDA (or similar ROS-sensitive probe).
- Treatment medium with and without 3-HB.
- Positive control (e.g., H<sub>2</sub>O<sub>2</sub> or Rotenone).
- Fluorescence plate reader or flow cytometer.

#### Procedure:

- **Cell Culture:** Seed cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry) and allow them to adhere.
- **Treatment:** Treat cells with 3-HB for the desired duration (e.g., 24 hours). Include untreated and positive controls.
- **Probe Loading:** Remove the treatment medium and incubate the cells with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C, protected from light.
- **Wash:** Gently wash the cells with PBS to remove excess probe.
- **Measurement:**
  - **Plate Reader:** Immediately measure fluorescence (Excitation ~485 nm, Emission ~535 nm).
  - **Flow Cytometer:** Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity in the appropriate channel (e.g., FITC).

- Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control.

Data Interpretation:

- Increased Fluorescence: A significant increase in fluorescence in 3-HB-treated cells indicates an elevation in intracellular ROS levels, supporting an oxidative stress-mediated mechanism of action.

## Part 3: Data Summary and Concluding Remarks

The effects of 3-HB are highly variable across different cancer types. Below is a summary of reported effects to guide experimental expectations.

| Cancer Type       | Cell Line(s)      | 3-HB Concentration      | Observed Effect                                                                                                                     | Citation(s)     |
|-------------------|-------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Colon Cancer      | SW480, CT26       | 5-20 mM                 | Inhibition of proliferation, increased ROS, intracellular lactate accumulation.                                                     | [13][20]        |
| Pancreatic Cancer | Multiple          | 10 mM                   | Reduced glycolytic flux, diminished ATP, induced apoptosis.                                                                         | [21]            |
| Breast Cancer     | MCF-7, T47D, BT20 | 3-25 mM                 | Variable/context-dependent. Can alter energetic phenotype but may not impact proliferation. In some cases, promotes chemoresistance | [6][16][17][22] |
| Bladder Cancer    | T24, HT1376       | 10-40 mM                | Inhibition of viability, proliferation, migration, and invasion.                                                                    | [5][23]         |
| Glioblastoma      | Various           | N/A (Ketogenic Therapy) | Potentiates standard therapy, may reduce PD-L1 expression.                                                                          | [24]            |
| Metastatic Cancer | VM-M3             | 5 mM                    | Decreased proliferation and                                                                                                         | [25]            |

---

viability in vitro.

---

#### Expert Conclusion:

The study of **3-hydroxybutyric acid** in cancer metabolism is a field of critical importance and significant complexity. The evidence clearly indicates that a "one-size-fits-all" conclusion is not possible. For some cancers, 3-HB may be a powerful adjuvant therapeutic agent that inhibits growth and enhances the efficacy of standard treatments.[\[20\]](#)[\[26\]](#) For others, it may serve as a "superfuel" that inadvertently promotes proliferation and metastasis.[\[8\]](#)[\[27\]](#)

Therefore, it is imperative for researchers to empirically determine the effect of 3-HB in their specific model system. The protocols outlined in this guide provide a robust starting point to dissect the metabolic and signaling roles of this fascinating molecule. By carefully controlling experimental variables, particularly glucose availability, and employing a combination of phenotypic and mechanistic assays, the scientific community can build a clearer picture of when and how ketogenic metabolic strategies can be effectively and safely applied in the fight against cancer.

## References

- Miller, A. et al. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. MDPI.
- Talib, W. H. et al. (2021). Ketogenic Diet in Cancer Prevention and Therapy: Molecular Targets and Therapeutic Opportunities. PubMed Central.
- Zhu, H. et al. (2022). Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. MDPI.
- Shukla, S. K. et al. (2014). Metabolic Reprogramming Induced by Ketone Bodies Diminishes Pancreatic Cancer Cachexia. DigitalCommons@UNMC.
- Poff, A. M. et al. (2014). Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. PubMed Central.
- Miller, A. et al. (2023). Effect of ketone bodies on cell growth. Four different cancer cell.... ResearchGate.
- Allen, B. G. et al. (2014). Ketogenic diets as an adjuvant cancer therapy: History and potential mechanism. National Institutes of Health.
- Zhu, H. et al. (2022). Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. ResearchGate.

- Moffitt Cancer Center. (2025). Can the Keto Diet Improve Cancer Treatment?. Moffitt Cancer Center.
- BeKeto™. (2024). The Ketogenic Diet in Cancer Therapy: Mechanisms and Emerging Insights. BeKeto™.
- Miller, A. et al. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. PubMed.
- Zhu, H. et al. (2022). Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. R Discovery.
- Gomes, C. et al. (2024). Functional and Mechanistic Insights of 3-Hydroxybutyrate (3-OBA) in Bladder Cancer. MDPI.
- Weber, D. D. et al. (2020).  $\beta$ -hydroxybutyrate does not alter the effects of glucose deprivation on breast cancer cells. Spandidos Publications.
- Bartmann, C. et al. (2018). Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation. PubMed Central.
- Han, Y-M. et al. (2023). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. MDPI.
- Lin, J. et al. (2025). 3-Hydroxybutyrate Suppresses Colon Cancer Growth by Inducing Intracellular Lactate Accumulation and Oxidative Stress. PubMed.
- Kolanowski, T. et al. (2020). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. MDPI.
- Chen, J. et al. (2025).  $\beta$ -Hydroxybutyrate promotes cancer metastasis through  $\beta$ -hydroxybutyrylation-dependent stabilization of Snail. PubMed.
- Zhang, Y. et al. (2025). Impact of ketogenic diets on cancer patient outcomes: a systematic review and meta-analysis. Frontiers.
- Kolanowski, T. et al. (2020). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. National Institutes of Health.
- Bartmann, C. et al. (2018). (PDF) Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation. ResearchGate.
- Gomes, C. et al. (2024). Functional and Mechanistic Insights of 3-Hydroxybutyrate (3-OBA) in Bladder Cancer. National Institutes of Health.
- Gomes, C. et al. (2024). Functional and Mechanistic Insights of 3-Hydroxybutyrate (3-OBA) in Bladder Cancer. MDPI.
- AACR. (2022). Abstract 3016: Beta-hydroxybutyrate alters lipid metabolism affecting oncogenicity of MCF7 cells. AACR Journals.
- Kaur, A. et al. (2018). Accumulated metabolites of hydroxybutyric acid serve as diagnostic and prognostic biomarkers of ovarian high-grade serous carcinomas. National Institutes of

Health.

- Gomes, C. et al. (2024). Functional and Mechanistic Insights of 3-Hydroxybutyrate (3-OBA) in Bladder Cancer. *molecules*.
- Martinez-Outschoorn, U. E. et al. (2017). The action of  $\beta$ -hydroxybutyrate on the growth, metabolism and global histone H3 acetylation of spontaneous mouse mammary tumours. *PubMed Central*.
- Lien, E. C. et al. (2024). An alternative route for  $\beta$ -hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells. *PubMed Central*.
- Ebrahimi, S. et al. (2021). Histone Butyrylation/ Acetylation Remains Unchanged in Triple Negative Breast Cancer Cells after a Long Term Metabolic Reprogramming. *Avicenna Journal of Medical Biotechnology*.
- Zhang, Q. et al. (2023). Function and mechanism of histone  $\beta$ -hydroxybutyrylation in health and disease. *PubMed Central*.
- Bartmann, C. et al. (2018). Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation. *springermedizin.de*.
- Chen, J. et al. (2024). Ketogenesis promotes triple-negative breast cancer metastasis via calpastatin  $\beta$ -hydroxybutyrylation. *PubMed Central*.
- Bartmann, C. et al. (2018). Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation. *PubMed*.
- Martinez-Outschoorn, U. E. et al. (2017). The action of  $\beta$ -hydroxybutyrate on the growth, metabolism and global histone H3 acetylation of spontaneous mouse mammary tumours. *PubMed*.
- Lee, K-S. et al. (2025).  $\beta$ -Hydroxybutyrate promotes chemoresistance and proliferation in breast cancer cells. *National Institutes of Health*.
- HEAL Security Inc. (2025). Cancer Cells Use Backup Routes to Fuel Their Growth. *HEAL Security Inc.*
- Ebrahimi, S. et al. (2024). Beta hydroxybutyrate induces lung cancer cell death, mitochondrial impairment and oxidative stress in a long term glucose-restricted condition. *PubMed*.
- Woolman, S. et al. (2018). Abstract 2739: The ketone body  $\beta$ -hydroxybutyrate alters expression of PD-L1 on malignant glioma cells but does not directly affect T cells in vitro. *AACR Journals*.
- Bartmann, C. et al. (2018). Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation. *Cancer & Metabolism*.

- Zare, H. et al. (2021). Beta-Hydroxybutyrate Promotes Proliferation, Migration and Stemness in a Subpopulation of 5FU Treated SW480 Cells: Evidence for Metabolic Plasticity in Colon Cancer. National Institutes of Health.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Ketogenic Diet in Cancer Prevention and Therapy: Molecular Targets and Therapeutic Opportunities - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. [moffitt.org](http://moffitt.org) [moffitt.org]
- 4. [beketo.uk](http://beketo.uk) [beketo.uk]
- 5. [mdpi.com](http://mdpi.com) [mdpi.com]
- 6. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation | [springermedizin.de](http://springermedizin.de) [springermedizin.de]
- 8. Ketogenesis promotes triple-negative breast cancer metastasis via calpastatin  $\beta$ -hydroxybutyrylation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. [mdpi.com](http://mdpi.com) [mdpi.com]
- 10. An alternative route for  $\beta$ -hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. [mdpi.com](http://mdpi.com) [mdpi.com]
- 13. 3-Hydroxybutyrate Suppresses Colon Cancer Growth by Inducing Intracellular Lactate Accumulation and Oxidative Stress - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 14. Beta hydroxybutyrate induces lung cancer cell death, mitochondrial impairment and oxidative stress in a long term glucose-restricted condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Histone Butyrylation/ Acetylation Remains Unchanged in Triple Negative Breast Cancer Cells after a Long Term Metabolic Reprogramming [journal.waocp.org]
- 19. The action of  $\beta$ -hydroxybutyrate on the growth, metabolism and global histone H3 acetylation of spontaneous mouse mammary tumours: evidence of a  $\beta$ -hydroxybutyrate paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. "Metabolic Reprogramming Induced by Ketone Bodies Diminishes Pancreatic" by Surendra K. Shukla, Teklab Gebregiworgis et al. [digitalcommons.unmc.edu]
- 22.  $\beta$ -Hydroxybutyrate promotes chemoresistance and proliferation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functional and Mechanistic Insights of 3-Hydroxybutyrate (3-OBA) in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The action of  $\beta$ -hydroxybutyrate on the growth, metabolism and global histone H3 acetylation of spontaneous mouse mammary tumours: evidence of a  $\beta$ -hydroxybutyrate paradox - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Navigating the Duality of 3-Hydroxybutyric Acid in Cancer Cell Metabolism]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158240#application-of-3-hydroxybutyric-acid-in-studying-cancer-cell-metabolism>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)